molecular formula C36H72O3 B13776265 Stearyl 12-hydroxystearate CAS No. 36826-83-2

Stearyl 12-hydroxystearate

Cat. No.: B13776265
CAS No.: 36826-83-2
M. Wt: 553.0 g/mol
InChI Key: UGJBFCXWPCFKSG-UHFFFAOYSA-N
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Description

Stearyl 12-hydroxystearate, also known as octadecyl 12-hydroxyoctadecanoate, is a chemical compound with the molecular formula C36H72O3. It is an ester derived from 12-hydroxystearic acid and stearyl alcohol. This compound is known for its unique properties, making it valuable in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Stearyl 12-hydroxystearate is typically synthesized through the esterification of 12-hydroxystearic acid with stearyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the final product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the hydrogenation of castor oil to produce 12-hydroxystearic acid, which is then esterified with stearyl alcohol. The process includes steps such as saponification, acidification, washing, dehydration, and slicing to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Stearyl 12-hydroxystearate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of esters or ethers.

Mechanism of Action

The mechanism of action of stearyl 12-hydroxystearate involves its ability to interact with lipid membranes and proteins. The hydroxyl group allows it to form hydrogen bonds, while the long hydrophobic chain interacts with lipid bilayers, enhancing its lubricating and stabilizing properties. These interactions can affect the fluidity and permeability of membranes, making it useful in various applications .

Comparison with Similar Compounds

Uniqueness: Stearyl 12-hydroxystearate is unique due to its combination of a long hydrophobic chain and a hydroxyl group, providing both lubricating and stabilizing properties. This makes it particularly valuable in applications requiring both properties, such as in the formulation of greases and cosmetics .

Properties

CAS No.

36826-83-2

Molecular Formula

C36H72O3

Molecular Weight

553.0 g/mol

IUPAC Name

octadecyl 12-hydroxyoctadecanoate

InChI

InChI=1S/C36H72O3/c1-3-5-7-9-10-11-12-13-14-15-16-17-20-23-26-30-34-39-36(38)33-29-25-22-19-18-21-24-28-32-35(37)31-27-8-6-4-2/h35,37H,3-34H2,1-2H3

InChI Key

UGJBFCXWPCFKSG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC(CCCCCC)O

Origin of Product

United States

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